molecular formula C15H14N4O B7450840 N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

Katalognummer B7450840
Molekulargewicht: 266.30 g/mol
InChI-Schlüssel: OZJZYNDTZQSOEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide, also known as BAY 61-3606, is a selective inhibitor of Syk kinase. Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. BAY 61-3606 has been extensively studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory diseases.

Wirkmechanismus

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 selectively inhibits the activity of Syk kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation and proliferation. By inhibiting Syk kinase, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in disease severity.
Biochemical and Physiological Effects:
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can inhibit the activation of B cells and mast cells, which are involved in the pathogenesis of autoimmune disorders and allergic diseases. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 in lab experiments is its selectivity for Syk kinase. This allows researchers to specifically target immune cells that are involved in disease pathogenesis, without affecting other cell types. However, one limitation of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 is its potential for off-target effects, which can lead to unintended consequences.

Zukünftige Richtungen

There are several future directions for the study of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606. One area of interest is the development of more potent and selective Syk kinase inhibitors, which could lead to improved therapeutic outcomes. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 could be investigated for its potential use in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor and anti-inflammatory effects of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606.

Synthesemethoden

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can be synthesized using a multi-step process that involves the coupling of 2-aminopyrimidine with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-ethynyl-N-methylaniline. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been extensively studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been investigated for its potential use in the treatment of inflammatory diseases, such as asthma and allergic rhinitis.

Eigenschaften

IUPAC Name

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZYNDTZQSOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.